Chemo-Structural Profiling & Synthetic Utility of 3-Bromo-5-chloropyridine 1-oxide
Chemo-Structural Profiling & Synthetic Utility of 3-Bromo-5-chloropyridine 1-oxide
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: Beyond the Molecular Weight
While the molecular weight of 3-Bromo-5-chloropyridine 1-oxide is nominally 208.44 g/mol , treating this value as a static number invites analytical errors. In drug discovery, particularly fragment-based lead design (FBLD), this compound serves as a critical "bifunctional electrophile." Its value lies not just in its mass, but in the specific isotopic signature created by the bromine-chlorine interplay and the regiochemical activation provided by the N-oxide moiety.
This guide moves beyond basic properties to explore the synthesis, mass spectrometry identification, and strategic application of this scaffold in heterocyclic chemistry.
The Molecular Fingerprint: Mass & Isotopic Distribution
For researchers utilizing LC-MS for reaction monitoring, reliance on the monoisotopic mass of the most abundant isotope (
Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-5-chloropyridine 1-oxide | |
| CAS Registry | 1221793-62-9 | Distinct from non-oxidized precursor (CAS 73583-39-8) |
| Molecular Formula | C | |
| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 208.44 g/mol | Weighted average of all isotopes |
| Monoisotopic Mass | 206.9087 Da | Calculated for |
| Polar Surface Area | ~25.8 Å | N-oxide contributes significantly to polarity |
The M+2/M+4 Isotopic Trap
Unlike simple organic molecules, the mass spectrum of 3-Bromo-5-chloropyridine 1-oxide does not show a single dominant peak.
-
Bromine (
/ ): ~1:1 ratio. -
Chlorine (
/ ): ~3:1 ratio.
Analytical Directive: When analyzing MS data, do not look for a single peak at 207. Look for the "100 : 130 : 30" intensity pattern across the M, M+2, and M+4 peaks.
-
M (206.9): Contains
+ -
M+2 (208.9): Contains (
+ ) AND ( + ) — This is often the base peak or equal to M. -
M+4 (210.9): Contains
+
Synthetic Protocol: N-Oxidation via m-CPBA
The most reliable route to the 1-oxide from 3-bromo-5-chloropyridine is oxidation using meta-chloroperoxybenzoic acid (m-CPBA). While H
Reaction Workflow Visualization
The following diagram outlines the logical flow of the synthesis and the critical purification decision points.
Caption: Step-wise oxidation workflow emphasizing the removal of m-chlorobenzoic acid (m-CBA) byproduct via basic wash.
Detailed Methodology
Reagents:
-
m-CPBA (1.2 – 1.5 eq, typically 70-77% purity)
-
Dichloromethane (DCM) (0.1 M concentration relative to substrate)
-
Saturated aqueous NaHCO
[11]
Step-by-Step Protocol:
-
Preparation: Dissolve 3-bromo-5-chloropyridine (e.g., 1.92 g, 10 mmol) in DCM (100 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C (ice bath). Add m-CPBA (approx. 12-15 mmol) portion-wise over 10 minutes. Note: Portion-wise addition controls the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Self-Validation Check: Monitor via TLC (Solvent: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R
) than the starting pyridine.
-
-
Quench & Workup (Critical):
-
Dilute with excess DCM.
-
Wash the organic layer three times with saturated aqueous NaHCO
. -
Why? This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, removing it from the organic phase.
-
Wash once with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography (DCM/MeOH gradient).
Strategic Utility: Regiochemical Activation
Why synthesize the N-oxide? The oxygen atom acts as a "molecular handle," altering the electron density of the pyridine ring. It pushes electron density into the ring (via resonance) while pulling it via induction, making the C2 and C6 positions susceptible to Nucleophilic Aromatic Substitution (S
Reactivity Map
Caption: The N-oxide moiety unlocks three distinct synthetic pathways: electrophilic activation (C2/C6), metal-catalyzed coupling, and rearrangement.
Application in Drug Design
The 3-Bromo-5-chloro substitution pattern allows for orthogonal functionalization .
-
Site A (Bromine): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at lower temperatures.
-
Site B (Chlorine): Less reactive; survives the first coupling, allowing for a second, distinct diversification step later.[2]
-
Site C (N-Oxide): Can be deoxygenated back to the pyridine (using PCl
or Zn) after the ring has been functionalized, or used to direct C-H activation at the C2 position.
Safety & Handling
-
Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. The N-oxide functionality increases water solubility, potentially altering bioavailability/toxicity profiles compared to the parent pyridine.
-
m-CPBA Risks: As a peroxide, m-CPBA is shock-sensitive in high purity. Always store at 2–8°C. Never concentrate m-CPBA reaction mixtures to dryness without ensuring all peroxides are quenched (test with starch-iodide paper).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329761439, 3-Bromo-5-chloropyridine 1-oxide. Retrieved from [Link]
-
Organic Chemistry Portal. m-CPBA Oxidation Protocols and Mechanisms. Retrieved from [Link]
-
ChemSrc. 3-Bromo-5-chloropyridine 1-oxide Physicochemical Properties. Retrieved from [Link][9][11]
Sources
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- 2. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. guidechem.com [guidechem.com]
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- 7. youtube.com [youtube.com]
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